isoquinoline-4-carbonitrile

Übersicht

Beschreibung

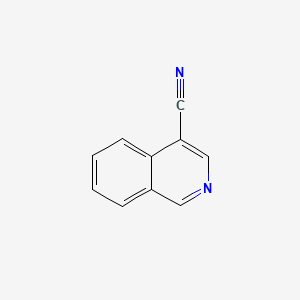

isoquinoline-4-carbonitrile is an organic compound with the chemical formula C10H6N2. It is a heterocyclic compound containing a quinoline ring fused with a cyano group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

isoquinoline-4-carbonitrile can be synthesized through the cyanation of isoquinoline. The nitrogen atom of isoquinoline is substituted with a cyano group using appropriate reagents and conditions . One common method involves the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyanation processes with optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

isoquinoline-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline-4-carboxylic acid.

Reduction: Reduction reactions can convert the cyano group to an amine group, forming 4-isoquinolinecarboxamide.

Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogenating agents (e.g., chlorine or bromine) and alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products Formed

Oxidation: Isoquinoline-4-carboxylic acid.

Reduction: 4-Isoquinolinecarboxamide.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Isoquinoline-4-carbonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new compounds with potential therapeutic effects. For instance, it is often used in the synthesis of isoquinoline derivatives that exhibit valuable pharmacological properties, including psychotropic and anti-inflammatory effects .

Key Synthesis Reactions

- Reissert Compounds : The Reissert reaction involving this compound has been reported to yield various derivatives that can be further modified for specific applications .

- Catalytic Reactions : The compound can be utilized in reactions with Lewis acids to enhance yields and selectivity in synthetic pathways .

Drug Discovery

Researchers leverage this compound's structure to explore new drug candidates, particularly for neurological disorders and viral infections. Recent studies have highlighted its potential as a lead compound in antiviral drug development, especially against SARS-CoV-2 .

Case Studies

- Antiviral Activity : In silico studies have demonstrated that isoquinoline derivatives exhibit promising binding affinities to viral proteins, indicating their potential as antiviral agents .

- Neurological Applications : Isoquinoline derivatives have shown efficacy in preclinical models for treating conditions such as Parkinson's disease and depression .

Material Science

This compound is also employed in the development of organic materials, such as dyes and polymers. Its incorporation into these materials can enhance their properties compared to traditional compounds.

Material Properties

- Dyes : The compound can be used to synthesize dyes with improved stability and colorfastness.

- Polymers : It contributes to the development of polymers with enhanced mechanical properties and thermal stability .

Biochemical Research

In biochemical research, this compound acts as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to modulate biological systems makes it useful for investigating disease mechanisms.

Research Applications

- Enzyme Inhibition Studies : Isoquinoline derivatives have been used to study their effects on various enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

- Metabolic Pathway Analysis : The compound aids in elucidating complex biochemical pathways that are critical for understanding disease processes .

Analytical Chemistry

This compound is utilized in various analytical methods, including chromatography. Its unique chemical properties enhance the detection and quantification of complex mixtures.

Analytical Techniques

- Chromatography : The compound improves separation efficiency in chromatographic techniques, allowing for better resolution of components in mixtures .

- Spectroscopic Methods : It can be analyzed using spectroscopic techniques such as NMR and mass spectrometry, providing detailed structural information about its derivatives .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of isoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinoline: A parent compound without the cyano group.

4-Bromoisoquinoline: A similar compound with a bromine atom at the 4-position instead of a cyano group.

4-Chloroisoquinoline: A similar compound with a chlorine atom at the 4-position.

Uniqueness

isoquinoline-4-carbonitrile is unique due to the presence of the cyano group at the 4-position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Biologische Aktivität

Isoquinoline-4-carbonitrile is a compound belonging to the isoquinoline family, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials based on recent studies.

Structural Overview

This compound features a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a cyano group attached to the fourth position. This unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Evaluation :

- Mechanism of Action :

- Comparative Analysis :

Antimicrobial Activity

Isoquinoline derivatives have also been explored for their antimicrobial properties.

- A study highlighted that certain isoquinoline alkaloids showed promising antibacterial and antifungal activity against various pathogenic strains, suggesting their potential use in developing new antimicrobial agents .

Anti-inflammatory and Analgesic Properties

This compound has been evaluated for its anti-inflammatory and analgesic effects.

- Manikandan et al. synthesized new isoquinoline derivatives and tested them for analgesic and anti-inflammatory activities. The results indicated that several compounds exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Eigenschaften

IUPAC Name |

isoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDZTCFGRSYTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902613 | |

| Record name | NoName_3148 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34846-65-6 | |

| Record name | 4-Isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoquinolinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Isoquinolinecarbonitrile reacts with Grignard reagents (RMgX, where R can be various alkyl or aryl groups) to produce 1-substituted-1,2-dihydroisoquinoline-4-carbonitriles instead of the expected ketones. [, , ] This reaction pathway highlights the unique reactivity of the nitrile group at the 4-position of the isoquinoline ring.

A: While detailed reaction mechanisms are not explicitly provided in the given research papers, studies indicate that 4-Isoquinolinecarbonitrile reacts with ketone carbanions, although the specific products and reaction conditions are not fully elaborated. [, ] This reaction pathway suggests the potential for synthesizing diversely substituted isoquinoline derivatives.

A: Cyanide ions can act as catalysts in reactions involving 4-Isoquinolinecarbonitrile. For instance, they can catalyze the dimerization of 4-Isoquinolinecarbonitrile to form 1,1'-biisoquinoline-4,4'-dicarbonitrile in dimethyl sulfoxide (DMSO). [, , ] This dimerization highlights the potential of cyanide ions in promoting coupling reactions with π-deficient heterocycles like 4-Isoquinolinecarbonitrile.

A: In DMSO, 4-Isoquinolinecarbonitrile reacts with aromatic aldehydes in the presence of cyanide ions. This reaction produces a mixture of products, including α-aryl-4-cyano-1-isoquinolinemethanol and aryl 4-cyano-1-isoquinolyl ketone, alongside the aforementioned 1,1'-biisoquinoline-4,4'-dicarbonitrile. [] This observation suggests that cyanide ions not only catalyze dimerization but also mediate a cross benzoin condensation-like reaction between 4-Isoquinolinecarbonitrile and the aromatic aldehyde.

A: This reaction leads to an interesting aryl migration. When treated with sodium hydroxide in DMSO, 1-benzoyl-4-isoquinolinecarbonitrile, a derivative of 4-Isoquinolinecarbonitrile, undergoes an aryl migration, resulting in the formation of 1-phenyl-4-isoquinolinecarbonitrile. [] This aryl migration showcases the potential for structural rearrangements within the isoquinoline scaffold under specific reaction conditions.

A: The thermodecomposition of 4-Isoquinolinecarbonitrile 2-oxide in DMSO leads to intriguing transformations, though the specific products and mechanisms require further investigation. [, ] This area presents an opportunity for further research to elucidate the decomposition pathway and potential applications of this reaction.

A: Yes, Palladium catalysts have proven effective in promoting the synthesis of 4-cyanoisoquinolines. For instance, a palladium-catalyzed cyanative reaction utilizing 2-alkynylbenzaldimines and isocyanides efficiently produces 4-cyanoisoquinolines. [, ] This palladium-catalyzed approach highlights the versatility of 4-Isoquinolinecarbonitrile derivatives in constructing diversely substituted isoquinoline scaffolds.

A: These compounds serve as versatile building blocks for synthesizing various heterocycles, including specific 4-Isoquinolinecarbonitrile derivatives. For example, reacting 2,6-bis[bis(alkylthio)methylene]cyclohexylidenemalononitriles with alkanethioles yields 1,3-bis(alkylthio)-5-[bis(alkylthio)methylene]-5,6,7,8-tetrahydro-isoquinoline-4-carbonitriles. [] This method demonstrates the utility of these malononitrile derivatives in constructing complex heterocyclic systems containing the 4-Isoquinolinecarbonitrile moiety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.